Technical Profile: 3-Methylcyclopentan-1-amine Hydrochloride (CAS 226548-99-8)
Technical Profile: 3-Methylcyclopentan-1-amine Hydrochloride (CAS 226548-99-8)
Executive Summary
3-Methylcyclopentan-1-amine hydrochloride (CAS 226548-99-8) is a cycloaliphatic amine scaffold of increasing significance in modern medicinal chemistry. Unlike linear alkyl amines, the cyclopentane ring offers conformational restriction, allowing for precise vectorization of the amino group within a binding pocket. This compound serves as a critical building block in the synthesis of kinase inhibitors, GPCR ligands, and analgesic agents.
This guide provides a comprehensive technical analysis of the compound, focusing on its stereochemical complexity, synthetic pathways, and utility in structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The hydrochloride salt enhances the stability and water solubility of the parent amine, facilitating its use in aqueous reaction media and biological assays.
Table 1: Core Chemical Data[1]
| Property | Specification |
| CAS Number | 226548-99-8 |
| IUPAC Name | 3-Methylcyclopentan-1-amine hydrochloride |
| Synonyms | 1-Amino-3-methylcyclopentane HCl; 3-Methylcyclopentylamine HCl |
| Molecular Formula | C₆H₁₃N[1] · HCl |
| Molecular Weight | 135.64 g/mol |
| Physical Form | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether) |
| Hygroscopicity | Moderate (Store under desiccant) |
| SMILES (Free Base) | CC1CCC(N)C1 |
Stereochemical Complexity
One of the most critical aspects of working with 3-methylcyclopentan-1-amine is its stereochemistry. The molecule possesses two chiral centers (C1 and C3), leading to four possible stereoisomers. CAS 226548-99-8 typically refers to the racemic mixture of diastereomers unless specified otherwise, but researchers must often separate these for SAR optimization.
Isomer Hierarchy
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Cis-Isomers (Racemic): The methyl and amino groups are on the same side of the ring.
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(1R,3S)-3-methylcyclopentan-1-amine
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(1S,3R)-3-methylcyclopentan-1-amine
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Trans-Isomers (Racemic): The methyl and amino groups are on opposite sides.
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(1R,3R)-3-methylcyclopentan-1-amine
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(1S,3S)-3-methylcyclopentan-1-amine
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The cis and trans diastereomers exhibit distinct physical properties (NMR shifts, melting points) and biological activities.
Figure 1: Stereochemical hierarchy showing the relationship between diastereomers and enantiomers.
Synthetic Protocols
The synthesis of 3-methylcyclopentan-1-amine hydrochloride can be approached via two primary routes: Reductive Amination (favored for direct synthesis) or Oxime Reduction (favored for scale-up).
Method A: Reductive Amination (Standard Lab Scale)
This method is preferred for its operational simplicity and the ability to access the amine directly from the commercially available ketone.
Reagents: 3-Methylcyclopentanone, Ammonium Acetate, Sodium Cyanoborohydride (NaBH₃CN), Methanol.
Protocol:
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Imine Formation: In a round-bottom flask, dissolve 3-methylcyclopentanone (1.0 eq) in dry methanol. Add Ammonium Acetate (10.0 eq) to buffer the solution and provide the nitrogen source. Stir at room temperature for 1 hour.
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Reduction: Cool the mixture to 0°C. Cautiously add Sodium Cyanoborohydride (1.5 eq) portion-wise.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor consumption of ketone by TLC or GC-MS.
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Quench & Workup: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride and form the salt). Concentrate in vacuo to remove methanol.
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Free Basing: Dissolve residue in water, basify with NaOH to pH > 12, and extract with Dichloromethane (DCM).
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Salt Formation: Dry the DCM layer over MgSO₄, filter, and add HCl in dioxane/ether. The precipitate is filtered and dried to yield the target hydrochloride salt.
Note on Stereoselectivity: This method typically yields a mixture of cis and trans isomers (often favoring the thermodynamic trans product).
Method B: Oxime Reduction (Scale-Up Compatible)
This route avoids toxic cyanoborohydrides and is amenable to catalytic hydrogenation.
Protocol:
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Oxime Formation: React 3-methylcyclopentanone with Hydroxylamine hydrochloride (NH₂OH·HCl) and Sodium Acetate in ethanol/water. The oxime precipitates or is extracted.
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Hydrogenation: Dissolve the oxime in ethanol/ammonia. Hydrogenate using Raney Nickel or Pd/C catalyst at 50–60°C under H₂ pressure (50 psi).
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Isolation: Filter the catalyst, concentrate the filtrate, and treat with HCl to crystallize the amine hydrochloride.
Figure 2: Comparative synthetic pathways for generating the target amine.
Applications in Drug Discovery[2]
Conformational Restriction
In medicinal chemistry, replacing a flexible linear alkyl chain with a cyclopentyl ring reduces the entropic penalty of binding to a protein target. 3-Methylcyclopentan-1-amine serves as a "chiral probe" to explore hydrophobic pockets.
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Kinase Inhibitors: The methyl group can probe small lipophilic sub-pockets (e.g., the gatekeeper region) while the amine forms a critical hinge-binding hydrogen bond.
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GPCR Ligands: Used to rigidify the linker between pharmacophores, improving potency and selectivity.
Bioisosterism
This scaffold acts as a carbocyclic bioisostere for:
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3-Methylpyrrolidine: Replacing the ring nitrogen with a carbon (and using the exocyclic amine) changes the pKa and polarity profile while maintaining geometry.
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Cyclohexylamine: The 5-membered ring offers a slightly different bond angle (envelope conformation vs. chair), potentially improving fit in tight binding sites.
Analytical Characterization
To validate the identity of synthesized or purchased material, the following diagnostic signals are expected.
1H NMR (DMSO-d6, 400 MHz)
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Amine Protons: Broad singlet at δ 8.0–8.5 ppm (NH₃⁺).
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Methine (C1-H): Multiplet at δ 3.3–3.6 ppm (shifts upfield in free base).
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Methyl Group: Doublet at δ 0.9–1.0 ppm.
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Ring Protons: Complex multiplets between δ 1.0–2.2 ppm.
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Differentiation: The cis and trans isomers will show distinct chemical shifts for the methyl doublet and the C1 methine proton due to anisotropic shielding effects.
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Mass Spectrometry (LC-MS)
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ESI+: m/z 100.1 [M+H]⁺ (Free base mass + 1).
Safety & Handling
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Inhalation: Handle within a chemical fume hood to avoid inhaling dust.
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Storage: Store in a cool, dry place. The compound is hygroscopic; reseal containers immediately after use.
References
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PubChem. (2023). 3-Methylcyclopentan-1-amine hydrochloride (Compound Summary). National Library of Medicine. [Link]
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][3] Journal of the American Chemical Society, 93(12), 2897–2904. (Foundational reference for reductive amination protocol). [Link]
